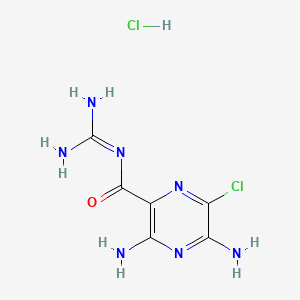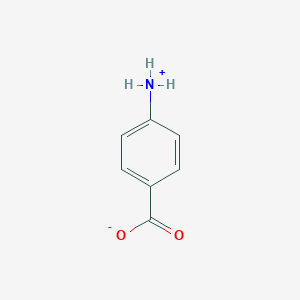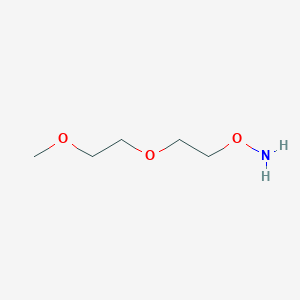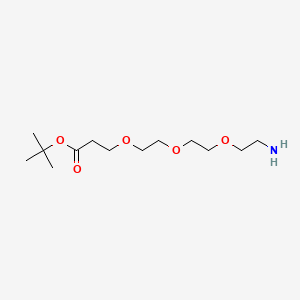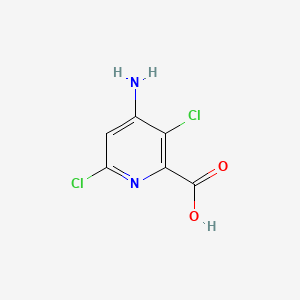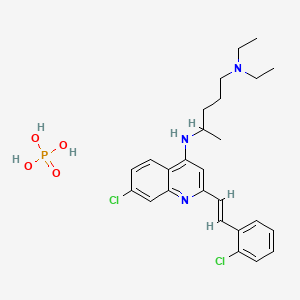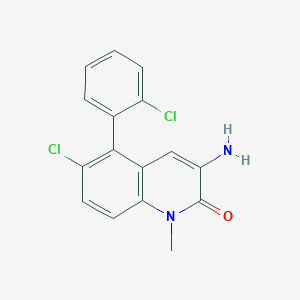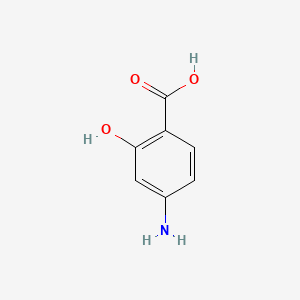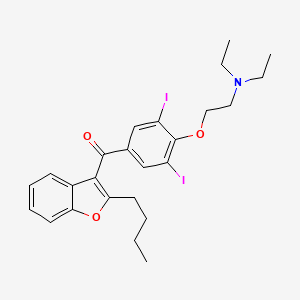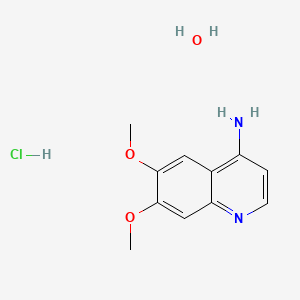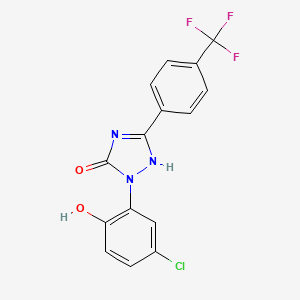
Unii-1NC8D8P7QF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-192364 is a bio-active chemical compound known for its role in targeting the interaction between the G-protein alpha subunit and the regulator of G-protein signaling (RGS) proteins. This compound is particularly noted for its ability to produce an inactive G-protein alpha subunit-regulator of G-protein signaling complex, thereby reducing urinary bladder contraction and exhibiting regulator of G-protein signaling agonist properties by increasing the action of GTPase-activating proteins on Gq proteins .
Scientific Research Applications
BMS-192364 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between G-protein alpha subunit and regulator of G-protein signaling proteins.
Biology: Employed in research on cellular signaling pathways and the role of G-protein coupled receptors.
Medicine: Investigated for its potential therapeutic applications in conditions involving inappropriate receptor activation, such as urinary incontinence.
Industry: Utilized in the development of new drugs targeting G-protein coupled receptor signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-192364 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, fluorination, and nitration, followed by purification steps to achieve the desired purity .
Industrial Production Methods
Industrial production of BMS-192364 follows standard protocols for the synthesis of bio-active compounds. This includes large-scale chemical synthesis in controlled environments, ensuring high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
BMS-192364 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: BMS-192364 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .
Mechanism of Action
BMS-192364 exerts its effects by targeting the interaction between the G-protein alpha subunit and regulator of G-protein signaling proteins. It produces an inactive G-protein alpha subunit-regulator of G-protein signaling complex, thereby reducing the activity of G-protein coupled receptors. This mechanism involves the inhibition of calcium flux and the modulation of GTPase-activating protein activity on Gq proteins .
Comparison with Similar Compounds
Similar Compounds
BMS-195270: Another compound targeting the G-protein alpha subunit-regulator of G-protein signaling interaction.
YM-254890: A known inhibitor of G-protein alpha subunit signaling.
FR900359: A compound with similar inhibitory effects on G-protein coupled receptor signaling.
Uniqueness
BMS-192364 is unique in its specific targeting of the G-protein alpha subunit-regulator of G-protein signaling interaction, which distinguishes it from other compounds that may target different aspects of G-protein coupled receptor signaling. Its ability to reduce urinary bladder contraction and exhibit regulator of G-protein signaling agonist properties makes it particularly valuable in research and potential therapeutic applications .
properties
CAS RN |
202822-21-7 |
|---|---|
Molecular Formula |
C15H9ClF3N3O2 |
Molecular Weight |
355.70 g/mol |
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H9ClF3N3O2/c16-10-5-6-12(23)11(7-10)22-14(24)20-13(21-22)8-1-3-9(4-2-8)15(17,18)19/h1-7,23H,(H,20,21,24) |
InChI Key |
XNRWPJIJOVVQRQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-192364; BMS 192364; BMS192364; UNII-1NC8D8P7QF. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



